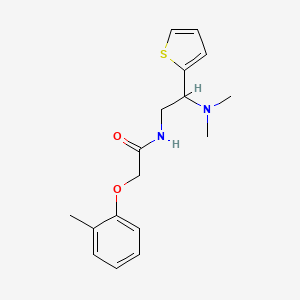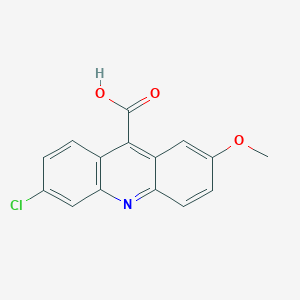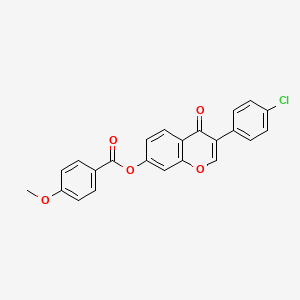
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a chemical compound that has been widely researched for its potential use in various scientific fields. It is commonly referred to as DETA/NO, and it has been shown to have a wide range of biological effects. In
Mécanisme D'action
The mechanism of action of DETA/NO involves the release of nitric oxide (NO) in the body. NO is a potent vasodilator, meaning it can widen blood vessels and improve blood flow. This leads to a reduction in blood pressure and an improvement in cardiovascular health. Additionally, NO has been shown to have anti-inflammatory and anti-tumor properties, making DETA/NO a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
DETA/NO has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve blood flow, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, DETA/NO has been shown to have potent anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DETA/NO in lab experiments is its well-established synthesis method. Additionally, DETA/NO has been extensively researched, and its mechanism of action is well understood. However, one limitation of using DETA/NO in lab experiments is its potential toxicity. High concentrations of DETA/NO can be toxic to cells, and caution should be taken when working with this compound.
Orientations Futures
There are many potential future directions for research on DETA/NO. One area of interest is the use of DETA/NO in the treatment of cardiovascular disease. DETA/NO has been shown to improve blood flow and reduce oxidative stress, making it a potential treatment for various cardiovascular disorders. Additionally, DETA/NO has been shown to have anti-tumor properties, and future research could focus on its potential use in cancer treatment. Finally, future research could focus on the development of new synthesis methods for DETA/NO, as well as the optimization of its dosing and delivery methods.
Méthodes De Synthèse
The synthesis of DETA/NO involves the reaction of 2-(o-tolyloxy)acetic acid with N,N-dimethylaminoethanol in the presence of thionyl chloride. The resulting product is then reacted with thiophene-2-carboxylic acid to obtain DETA/NO. This synthesis method has been well established and is widely used in the scientific community.
Applications De Recherche Scientifique
DETA/NO has been extensively researched for its potential use in various scientific fields. It has been used in studies related to cardiovascular disease, cancer, inflammation, and neurological disorders. DETA/NO has been shown to have potent anti-inflammatory and anti-tumor properties, as well as the ability to improve blood flow and reduce oxidative stress.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13-7-4-5-8-15(13)21-12-17(20)18-11-14(19(2)3)16-9-6-10-22-16/h4-10,14H,11-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAHBQUFBHSALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B2873957.png)
![6-(4-nitrophenyl)-2-pyridin-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B2873959.png)
![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2873965.png)
![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)

![1-[(4-Fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2873972.png)



![N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2873978.png)

![(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2873980.png)